molecular formula C15H17NO2 B6249386 tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1073191-24-8

tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

Cat. No. B6249386
M. Wt: 243.3
InChI Key:
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Description

“tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that indole derivatives are significant as they are found in natural products and drugs1. They play a main role in cell biology and have been found to possess various biologically vital properties1.



Synthesis Analysis

While there is no specific synthesis analysis available for “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”, there are related compounds that have been synthesized. For instance, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole2. The synthesis involved several steps including formylation, reduction, protection of the alcoholic hydroxy group, and introduction of a formyl group2.



Molecular Structure Analysis

The molecular structure of “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” is not readily available. However, a related compound “tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate” has an empirical formula of C17H24N2O3Si and a molecular weight of 332.473.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”. However, indole derivatives are known to be involved in various chemical reactions, especially in the synthesis of biologically active natural products1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” are not readily available. However, a related compound “tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate” is a solid3.


Scientific Research Applications

Synthesis and Chemical Reactivity

This compound and its analogs have been central to research focused on synthesizing novel organic compounds. For instance, Hodges, Wang, and Riley (2004) explored the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, leading to the synthesis of spirocyclic indoline lactones, demonstrating the compound's role in developing novel spirocyclic structures with potential applications in medicinal chemistry and materials science. This research highlights the compound's utility in synthesizing complex molecular architectures (Hodges, Wang, & Riley, 2004).

Safety And Hazards

There is no specific safety and hazard information available for “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate”. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for research on “tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the significance of indole derivatives in natural products and drugs, there is potential for these compounds to contribute to the development of new therapeutic agents1.


properties

CAS RN

1073191-24-8

Product Name

tert-butyl 5-ethynyl-2,3-dihydro-1H-indole-1-carboxylate

Molecular Formula

C15H17NO2

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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